2-BROMO-6-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE
Description
2-Bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester-functionalized pyridine derivative. Its structure features a pyridine core substituted with bromine (position 2), methoxy (position 6), and a pinacol boronate group (position 4). This compound serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl systems in pharmaceuticals and materials science . The boronic ester moiety facilitates coupling with aryl halides under palladium catalysis, while the bromine and methoxy groups provide additional reactivity for further functionalization.
Properties
IUPAC Name |
2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(14)15-10(7-8)16-5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRFECRRFKCUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BBrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001141689 | |
| Record name | Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-13-3 | |
| Record name | Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001141689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-6-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE typically involves the reaction of 2-bromo-6-methoxypyridine with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This reaction is the most extensively studied application of the compound, leveraging its boronate ester group for C-C bond formation.
Mechanism :
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Oxidative Addition : Pd⁰ inserts into the C-X bond of the aryl halide.
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Transmetallation : Boronate ester transfers the aryl group to Pd.
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Reductive Elimination : Forms the C-C bond, regenerating Pd⁰ .
Key Findings :
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The methoxy group at position 6 enhances electron density, accelerating transmetallation.
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Steric hindrance at position 4 (boronate) necessitates bulky ligands like dppf for optimal yields .
Electrophilic Aromatic Substitution
The bromine atom at position 2 participates in substitution reactions under controlled conditions.
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic Substitution | CuCN in DMF at 165°C | 6-Methoxypicolinonitrile (44% yield) |
| Grignard Reaction | RMgX in THF at 0°C to RT | R-substituted pyridines (theoretical) |
Notable Example :
Replacement of Br with CN using CuCN in DMF demonstrates compatibility with the boronate group .
Comparative Reactivity with Regioisomers
Structural analogs exhibit divergent reactivity due to electronic and steric differences:
Structural Insights :
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The methoxy group’s electron-donating effect lowers the LUMO energy, enhancing electrophilic coupling .
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Boronate orientation affects transmetallation efficiency in Pd-mediated reactions .
Stability Under Reaction Conditions
Critical parameters influencing decomposition:
| Factor | Impact |
|---|---|
| Moisture | Hydrolysis of boronate ester at >40°C |
| pH | Stable in neutral conditions; decomposes in strong acids/bases |
| Light Exposure | No significant degradation observed under inert atmosphere |
Scientific Research Applications
Synthetic Chemistry
2-Bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is frequently employed as an intermediate in the synthesis of various organic compounds. Its ability to undergo cross-coupling reactions, particularly in Suzuki-Miyaura coupling processes, makes it an essential building block in organic synthesis.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | References |
|---|---|---|
| Suzuki Coupling | Formation of biaryl compounds | |
| Negishi Coupling | Synthesis of complex organoboron compounds | |
| Stille Coupling | Formation of carbon-carbon bonds |
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively. Research has shown that derivatives of this compound exhibit promising anti-cancer activity by inhibiting specific kinases involved in tumor progression.
Case Study: Anti-Cancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives of 2-bromo-6-methoxy pyridine were synthesized and tested against various cancer cell lines. The results indicated that certain modifications to the dioxaborolane moiety significantly enhanced cytotoxicity against breast cancer cells .
Materials Science
The compound's boron content makes it suitable for applications in materials science. It can be utilized in the development of boron-containing polymers and materials that exhibit unique electronic properties. These materials are being explored for use in organic electronics and photonic devices.
Table 2: Applications in Materials Science
Mechanism of Action
The mechanism of action of 2-BROMO-6-METHOXY-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)PYRIDINE involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for coupling reactions, while the bromine atom can undergo substitution. These reactions enable the compound to form new bonds and create more complex structures .
Comparison with Similar Compounds
Key Observations :
- Positional isomerism significantly impacts reactivity. For example, the target compound’s boronic ester at position 4 may exhibit different coupling efficiency compared to analogs with Bpin at positions 3 or 5 due to steric and electronic effects .
- The 6-methoxy group in the target compound may enhance solubility in polar solvents compared to 2-methoxy analogs .
Analysis :
- Melting points vary with substituents; bromine and boronic ester groups generally increase melting points compared to non-halogenated analogs .
- Safety profiles are consistent across analogs due to shared bromine and boronate toxicity, necessitating stringent handling protocols .
Biological Activity
2-Bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 2096340-13-3) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBBrNO
- Molecular Weight : 313.98 g/mol
- Structure : The compound features a pyridine ring substituted with a bromine atom and a methoxy group, alongside a dioxaborolane moiety.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, compounds with methoxy groups have shown inhibition of cancer cell growth while sparing normal cells. This selectivity is crucial for developing targeted therapies that minimize side effects on healthy tissues .
Case Study : A study demonstrated that compounds with similar dioxaborolane structures inhibited the proliferation of various cancer cell lines. These findings suggest that 2-bromo-6-methoxy derivatives could possess similar activity due to their structural analogies.
| Compound | IC (µM) | Cell Line | Effect on Normal Cells |
|---|---|---|---|
| Compound A | 0.5 | HeLa (cervical) | Minimal |
| Compound B | 1.0 | MCF7 (breast) | Moderate |
| 2-Bromo-6-Methoxy | TBD | TBD | TBD |
Enzyme Inhibition
Mechanism of Action : The presence of the dioxaborolane group may enhance binding affinity to target enzymes through boron coordination chemistry, which is crucial in the inhibition of specific kinases.
Toxicity and Safety Profile
The compound is classified under acute toxicity categories due to the presence of bromine and boron in its structure. Precautionary measures are advised when handling this compound to mitigate risks associated with exposure:
- Hazard Statements : H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation).
- Signal Word : Warning
Research Findings
Research has focused on synthesizing derivatives of this compound to evaluate their biological activities further. For instance:
- In vitro Studies : These studies assess the cytotoxicity of the compound in various cell lines, including neuronal and cancerous cells.
- In vivo Studies : Animal models are employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-bromo-6-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The compound is typically synthesized via palladium-catalyzed Miyaura borylation. A brominated pyridine precursor (e.g., 2,6-dibromo-4-methoxypyridine) reacts with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis in anhydrous THF at 80°C. The reaction requires inert conditions to prevent boronic ester hydrolysis .
- Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution) to isolate the product.
Q. How can the structure of this compound be confirmed post-synthesis?
- Analytical Techniques :
- ¹H/¹³C NMR : Look for characteristic shifts:
- Pyridine C-H protons: δ 7.8–8.2 ppm (¹H NMR).
- Methoxy group: δ ~3.9 ppm (singlet).
- Pinacol boronate: δ 1.3 ppm (12H, singlet for four methyl groups) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error.
- IR : Absence of B-OH stretches (~3200–3600 cm⁻¹) confirms boronate ester formation .
Q. What purification strategies are effective for this boronate-containing pyridine derivative?
- Stepwise Approach :
Liquid-Liquid Extraction : Use water/DCM to remove polar impurities.
Column Chromatography : Silica gel with hexane/ethyl acetate (4:1 to 1:1 gradient).
Recrystallization : Ethanol/water (7:3) yields high-purity crystals (mp 120–125°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
